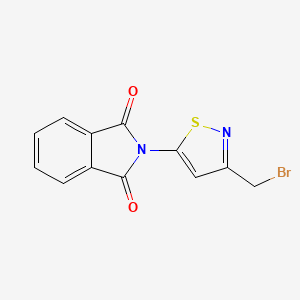
Potassium trifluoro(1-methyl-1H-indol-4-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(1-methyl-1H-indol-4-yl)boranuide is a compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The indole moiety in this compound is a significant heterocyclic system found in many natural products and pharmaceuticals, making it an important target for synthetic chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1-methyl-1H-indol-4-yl)boranuide typically involves the reaction of 1-methyl-1H-indole with a boron reagent such as potassium trifluoroborate. The reaction conditions often include the use of a base like potassium carbonate and a solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(1-methyl-1H-indol-4-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms of indole.
Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Potassium trifluoro(1-methyl-1H-indol-4-yl)boranuide has numerous applications in scientific research:
Chemistry: It is widely used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceutical compounds, particularly those with indole moieties.
Industry: The compound is used in the production of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of potassium trifluoro(1-methyl-1H-indol-4-yl)boranuide involves its role as a boron reagent in cross-coupling reactions. The compound participates in the Suzuki-Miyaura coupling by undergoing transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The indole moiety can interact with various molecular targets, influencing biological pathways and pharmacological activities.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 1-Boc-indole-2-trifluoroborate
- Potassium 1-methyl-2-(trimethylstannyl)-1H-indole
Uniqueness
Potassium trifluoro(1-methyl-1H-indol-4-yl)boranuide is unique due to its specific trifluoroborate group, which provides stability and reactivity under various conditions. This makes it a valuable reagent in synthetic chemistry, particularly for forming carbon-carbon bonds in complex organic molecules.
Propiedades
Fórmula molecular |
C9H8BF3KN |
|---|---|
Peso molecular |
237.07 g/mol |
Nombre IUPAC |
potassium;trifluoro-(1-methylindol-4-yl)boranuide |
InChI |
InChI=1S/C9H8BF3N.K/c1-14-6-5-7-8(10(11,12)13)3-2-4-9(7)14;/h2-6H,1H3;/q-1;+1 |
Clave InChI |
AJAYJELDLGRTFD-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C2C=CN(C2=CC=C1)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


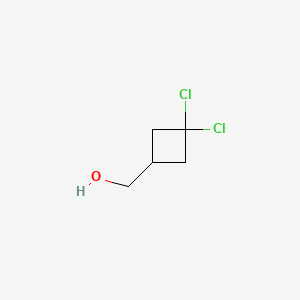
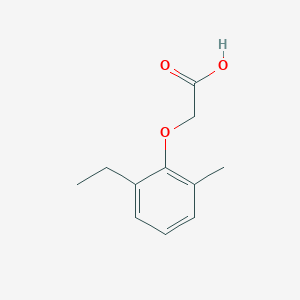
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)
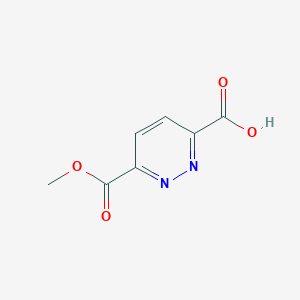
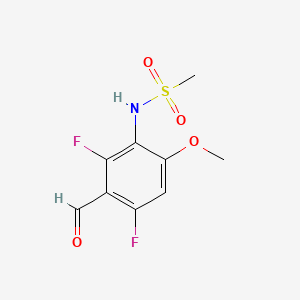
![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
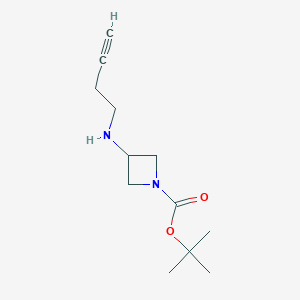
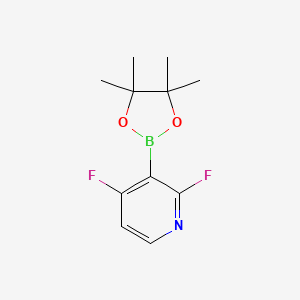

![Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)](/img/structure/B13464086.png)
![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)

![6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13464092.png)
